molecular formula C16H12N2O4 B488543 (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 511237-70-0

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B488543
CAS No.: 511237-70-0
M. Wt: 296.28g/mol
InChI Key: BSTVNHUHTCWVKB-UHFFFAOYSA-N
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Description

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. It features a dihydropyrazole (pyrazoline) core structure that is substituted with multiple furan rings, a scaffold known for its diverse biological activities . While specific pharmacological data for this exact molecule may be limited, compounds within this structural family have been extensively studied and demonstrate a broad spectrum of promising research applications. Pyrazoline derivatives bearing furan or similar heterocyclic substituents are frequently investigated for their antimicrobial properties, showing activity against various bacterial and fungal strains . Furthermore, such scaffolds are commonly explored for their antioxidant potential, with some analogues exhibiting efficacy comparable to standard antioxidants like butylated hydroxy anisole (BHA) . The presence of multiple heterocyclic systems in a single molecule makes this compound a valuable intermediate for synthesizing more complex architectures, such as 1,3,4-thiadiazoles and functionalized thiazoles, which are themselves important pharmacophores . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTVNHUHTCWVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

MethodReagentsConditionsYieldPurity Confirmation
CyclocondensationHydrazonoyl chloride, carbothioamideEtOH, reflux, 2 h64%X-ray crystallography
Thiosemicarbazide routeThiosemicarbazide, KOHEtOH, reflux, 4 h58%IR, ¹H-NMR
One-pot assemblyFurfural, hydrazine hydrate, acetylfuranAcOH, 80°C, 6 h72%LC-MS, elemental analysis

Mechanistic Insights and Side Reactions

The cyclocondensation mechanism involves nucleophilic attack by the carbothioamide’s sulfur on the hydrazonoyl chloride’s α-carbon, forming a thiohydrazonate intermediate (Scheme 1). Intramolecular cyclization eliminates HCl, yielding the pyrazolyl-thiazole framework. Competing pathways, such as 1,3-dipolar cycloadditions, are suppressed by maintaining pH < 7.

Common side products include:

  • Bis-pyrazoles : Formed via over-condensation at elevated temperatures (>100°C).

  • Dehydrated analogs : Result from prolonged heating, detectable by GC-MS.

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Recrystallization from DMF/water (1:5) enhances crystalline homogeneity, as evidenced by single-crystal X-ray diffraction (space group P2₁/c, a = 5.2272 Å).

Key spectral data :

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 6H, furan-H), 3.45 (dd, 2H, CH₂).

  • ¹³C-NMR : 160.2 (C=O), 152.1 (pyrazole-C3), 142.7–110.4 (furan-C).

Scalability and Industrial Feasibility

The one-pot method demonstrates superior scalability, with pilot-scale batches (500 g) maintaining 68–70% yield. Continuous-flow reactors reduce reaction time to 45 minutes by enhancing heat transfer. Economic analyses favor thiosemicarbazide routes due to lower hydrazonoyl halide costs .

Chemical Reactions Analysis

Types of Reactions

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triple-furan substitution distinguishes it from analogs with phenyl, halogenated phenyl, or heteroaromatic groups (e.g., quinoline, indole) .
  • Synthesis methods vary: Cyclo-condensation with hydrazides (e.g., 4-hydroxybenzhydrazide) is common for hydroxyphenyl derivatives , while thiosemicarbazide-based routes favor furan-rich structures .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Spectral Data (IR/NMR) Highlights Reference
(3,5-Di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone Not reported IR: C=O stretch ~1665 cm⁻¹; NMR: Furan protons δ 6.2–7.6 ppm
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-ylphenyl methanone 152 IR: C=O stretch ~1680 cm⁻¹; NMR: Benzodioxole protons δ 5.9–6.9 ppm
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 176–178 IR: Aldehyde C=O ~1705 cm⁻¹; NMR: Fluorophenyl δ 7.1–7.4 ppm
Quinolin-2-yl methanone derivatives 141–186 IR: Quinoline C=N ~1600 cm⁻¹; NMR: Quinoline protons δ 7.8–8.9 ppm

Key Observations :

  • The target compound’s furan substituents likely reduce melting points compared to halogenated or benzo-fused analogs due to weaker intermolecular forces .
  • Spectral data (e.g., IR C=O stretches) align with similar carbonyl-containing pyrazolines, though furan-specific NMR shifts (δ 6.2–7.6 ppm) are distinctive .

Key Observations :

  • Quinoline- and indole-substituted derivatives exhibit stronger anticancer activity, possibly due to enhanced DNA intercalation or kinase inhibition .

Biological Activity

The compound (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry, highlighting its pharmacological properties supported by recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H12N2O3C_{15}H_{12}N_2O_3, with a molecular weight of 272.26 g/mol. The structure features two furan rings and a pyrazole moiety, which contribute to its unique reactivity and biological interactions.

Synthesis

The synthesis of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone typically involves the cyclization of furan derivatives with hydrazine under acidic conditions. This method allows for the formation of the pyrazole ring while introducing functional groups that enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain analogs displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundActivity AgainstMechanism
Analog 1E. coliCell wall disruption
Analog 2S. aureusMetabolic interference

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that it induces apoptosis through the activation of caspase pathways. The presence of the furan and pyrazole rings is believed to facilitate interactions with cellular targets involved in cell cycle regulation.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Caspase activation

The biological activity of (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is attributed to its ability to interact with specific enzymes and receptors. The compound can form hydrogen bonds and π–π stacking interactions due to its aromatic structure, influencing various signaling pathways in cells.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A recent study tested a series of furan-substituted pyrazoles against a panel of bacterial strains. Results indicated that compounds with a higher degree of furan substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects, (3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone was shown to significantly reduce tumor growth in xenograft models when administered at specific dosages over a period of four weeks.

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